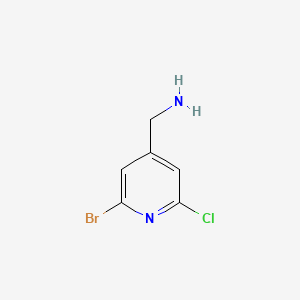
(2-Bromo-6-chloropyridin-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-chloropyridin-4-YL)methanamine is a chemical compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chloropyridin-4-YL)methanamine typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-chloropyridin-4-YL)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(2-Bromo-6-chloropyridin-4-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-6-chloropyridin-4-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine: A similar compound with a chlorine atom instead of bromine.
(4-Bromo-6-chloropyridin-2-yl)methanamine: Another derivative with different positions of the halogen atoms.
Uniqueness
(2-Bromo-6-chloropyridin-4-YL)methanamine is unique due to its specific halogenation pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain chemical syntheses and research applications .
Biological Activity
(2-Bromo-6-chloropyridin-4-YL)methanamine, with the CAS number 1060815-63-5, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, enzyme inhibition, and potential therapeutic applications, supported by data tables and relevant research findings.
The compound is characterized by the presence of a bromine and a chlorine atom on the pyridine ring, which may influence its reactivity and biological interactions. Its chemical structure can be represented as follows:
1. Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential as an anticancer agent.
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and other diseases. Notably, it has shown promising results in inhibiting inducible nitric oxide synthase (iNOS), which is often overexpressed in various tumors.
This inhibition could lead to reduced inflammation and tumor growth, highlighting its therapeutic potential.
The mechanism through which this compound exerts its effects is believed to involve interactions with cellular signaling pathways that regulate apoptosis and cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.
4. Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Breast Cancer Model : In xenograft models using MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor size compared to controls after four weeks of treatment.
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced inflammatory markers significantly, indicating its potential as an anti-inflammatory agent.
Properties
CAS No. |
1060815-63-5 |
|---|---|
Molecular Formula |
C6H6BrClN2 |
Molecular Weight |
221.48 g/mol |
IUPAC Name |
(2-bromo-6-chloropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6BrClN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2 |
InChI Key |
NQRYLRHCIKSURF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















